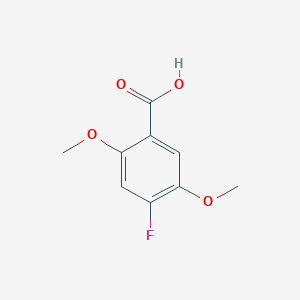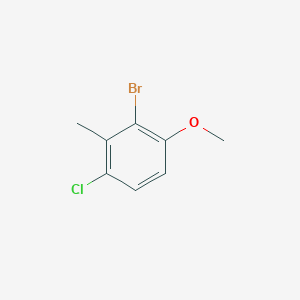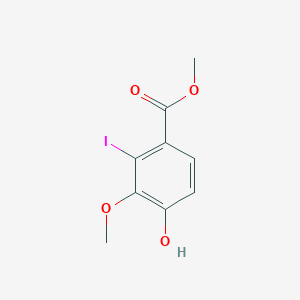![molecular formula C23H19NO4S B13922163 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is a complex organic compound that features a biphenyl sulfonyl group attached to an indole ring, which is further connected to a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid typically involves multiple steps, starting with the formation of the biphenyl sulfonyl group and its subsequent attachment to the indole ring. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of palladium catalysts and specific ligands to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid involves its interaction with specific molecular targets and pathways. The biphenyl sulfonyl group and indole ring are known to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Biphenyl sulfonyl derivatives: Compounds with similar biphenyl sulfonyl groups.
Uniqueness
3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid is unique due to its combination of the biphenyl sulfonyl group and indole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C23H19NO4S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
3-[1-(3-phenylphenyl)sulfonylindol-3-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO4S/c25-23(26)14-13-19-16-24(22-12-5-4-11-21(19)22)29(27,28)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,25,26) |
Clé InChI |
PPKUPJLFWCDCGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N3C=C(C4=CC=CC=C43)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
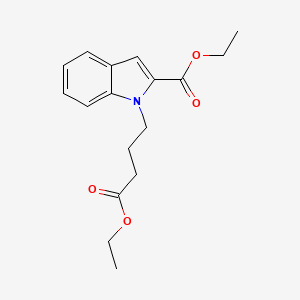





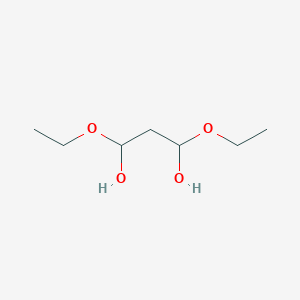
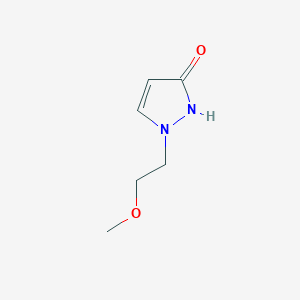
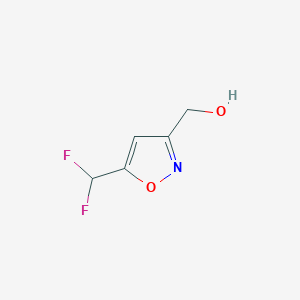
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)
